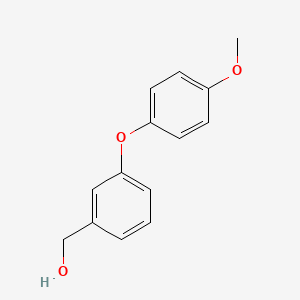

(3-(4-Methoxyphenoxy)phenyl)methanol

Description

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanol |

InChI |

InChI=1S/C14H14O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-9,15H,10H2,1H3 |

InChI Key |

PQVWKNXWYFPIFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following compounds share structural motifs with (3-(4-Methoxyphenoxy)phenyl)methanol but differ in substituents or functional groups:

Key Observations :

- Reactivity : The sulfonyl chloride group in enhances electrophilicity, making it suitable for nucleophilic substitutions, unlike the hydroxymethyl group in the target compound.

- Lipophilicity : The 3-phenylpropoxy group in increases lipophilicity, which may improve blood-brain barrier penetration in drug design.

Key Observations :

Physicochemical Properties

Key Observations :

- Solubility : The triazine analogue has lower solubility due to its planar, aromatic core, whereas the target compound dissolves well in polar aprotic solvents.

- Thermal Stability : The crystalline triazine derivative exhibits a defined melting point, suggesting higher stability than the oily target compound.

Preparation Methods

Nucleophilic Substitution of 3-Bromobenzyl Alcohol with 4-Methoxyphenol

Method Overview:

This approach involves displacing a bromide group on 3-bromobenzyl alcohol with 4-methoxyphenol under basic conditions. The reaction proceeds via an SN2 mechanism , forming the phenoxy ether linkage.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-Bromobenzyl alcohol, 4-methoxyphenol, K₂CO₃, DMF, 80°C, 12h | 70–80% | |

| 2 | Purification via silica gel chromatography (EtOAc/hexane) | – |

Key Findings:

-

Base Selection: Potassium carbonate (K₂CO₃) is preferred for its mild basicity, minimizing side reactions.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxide ions.

-

Limitations: Moderate yields due to steric hindrance at the 3-position of benzyl alcohol .

Reduction of 3-(4-Methoxyphenoxy)acetophenone

Method Overview:

This two-step process first synthesizes 3-(4-methoxyphenoxy)acetophenone via nucleophilic substitution, followed by catalytic hydrogenation or NaBH₄ reduction to yield the alcohol.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-Bromoacetophenone, 4-methoxyphenol, K₂CO₃, acetone, reflux, 24h | 75% | |

| 2 | NaBH₄, ethanol, 0°C → RT, 2h | 85–90% | |

| 3 | Crystallization (EtOH) | – |

Key Findings:

-

Ketone Synthesis: 3-Bromoacetophenone reacts with 4-methoxyphenol in acetone under reflux, forming the phenoxyacetophenone intermediate .

-

Reduction Efficiency: NaBH₄ selectively reduces ketones to alcohols without affecting the phenoxy group .

-

Purity: Final product purity exceeds 95% after crystallization .

Mitsunobu Reaction

Method Overview:

This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 3-hydroxybenzyl alcohol with 4-methoxyphenol.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-Hydroxybenzyl alcohol, 4-methoxyphenol, PPh₃, DEAD, THF, RT, 12h | 60–70% | |

| 2 | Purification via column chromatography (CH₂Cl₂/EtOAc) | – |

Key Findings:

-

Mechanism: DEAD activates the hydroxyl group, enabling nucleophilic attack by phenoxide ions.

-

Steric Challenges: Lower yields due to steric hindrance at the 3-position of benzyl alcohol .

-

Alternative Solvents: Use of toluene or dioxane improves reaction efficiency .

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reduction of Ketone | Mitsunobu |

|---|---|---|---|

| Yield | 70–80% | 85–90% | 60–70% |

| Cost | Low (K₂CO₃, DMF) | Moderate (NaBH₄) | High (PPh₃, DEAD) |

| Purity | 90–95% | >95% | 85–90% |

| Scalability | High | High | Moderate |

Recommendations:

-

Laboratory Scale: Reduction of ketone precursors offers high yield and simplicity.

-

Industrial Scale: Nucleophilic substitution with K₂CO₃ is cost-effective for large batches.

Q & A

Q. What are the common synthetic routes for (3-(4-Methoxyphenoxy)phenyl)methanol, and how can reaction conditions be optimized for higher yield?

The synthesis of (3-(4-Methoxyphenoxy)phenyl)methanol typically involves:

- Condensation reactions : Combining methoxyphenoxy precursors with benzyl alcohols under acidic or basic conditions. For example, thiophene derivatives and phenolic compounds can be condensed using sulfuric acid or sodium hydroxide as catalysts .

- Reduction of carbonyl intermediates : Using borane-THF complexes to reduce ketones or aldehydes to alcohols. highlights this method for structurally similar compounds, achieving 85% yield under controlled temperatures (0–20°C) and inert solvents like THF .

- Chlorination followed by hydrolysis : Introducing a methoxy group via chlorinating agents (e.g., thionyl chloride) and subsequent hydrolysis .

Q. Optimization strategies :

Q. Which spectroscopic techniques are most effective for characterizing (3-(4-Methoxyphenoxy)phenyl)methanol, and what key spectral features should researchers look for?

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and the hydroxymethyl group (δ ~4.6 ppm, broad due to -OH exchange). Splitting patterns reveal substitution on the phenyl rings .

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and quaternary carbons adjacent to oxygen atoms (δ ~150 ppm) .

- IR spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹), C-O-C ether vibrations (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 246 for C₁₄H₁₄O₃) and fragmentation patterns validate the structure .

Q. What purification methods are recommended for isolating (3-(4-Methoxyphenoxy)phenyl)methanol from reaction mixtures?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain pure crystals.

- Solvent extraction : Partition between water and dichloromethane to remove unreacted starting materials or salts .

Advanced Research Questions

Q. How does the electronic structure of (3-(4-Methoxyphenoxy)phenyl)methanol influence its reactivity in nucleophilic substitution reactions?

The methoxyphenoxy group is electron-rich due to the para-methoxy substituent, which activates the phenyl ring toward electrophilic attack. Computational studies (e.g., DFT calculations) predict:

- Charge distribution : Negative charge density on the oxygen atoms enhances nucleophilic reactivity at the benzylic carbon .

- Steric effects : Bulky substituents on the phenyl ring may hinder access to the reaction site, requiring optimized catalysts (e.g., phase-transfer catalysts) .

Experimental validation via Hammett plots or kinetic isotopic effects is recommended to confirm computational predictions.

Q. How can researchers resolve contradictions in reported biological activities of (3-(4-Methoxyphenoxy)phenyl)methanol derivatives?

Discrepancies in biological data (e.g., anti-inflammatory vs. anticancer effects) may arise from:

- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities. For example, notes that fluorobenzyl ethers enhance anticancer activity, while methoxy groups favor enzyme inhibition .

- Assay conditions : Variations in cell lines, concentrations, or exposure times. Standardize protocols using controls like ’s enzyme interaction studies .

- Metabolic stability : Use LC-MS/MS to assess metabolite formation in vitro and correlate with activity shifts .

Q. What advanced computational methods can predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock. suggests methoxyphenoxy groups fit into hydrophobic pockets .

- MD simulations : Track stability of ligand-protein complexes over time (≥100 ns) to identify key residues for mutagenesis studies .

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from to design optimized derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s oxidative stability?

- Controlled studies : Replicate oxidation reactions (e.g., with KMnO₄ or CrO₃) under inert atmospheres to exclude moisture or oxygen interference .

- Analytical cross-validation : Compare HPLC, GC-MS, and NMR data to identify degradation products. For example, notes sulfonyl chloride derivatives as potential byproducts .

- Accelerated stability testing : Store samples at 40°C/75% RH and monitor decomposition via TGA or DSC .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions, as described for trifluoromethyl analogs in .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) for reductions to minimize waste .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.